3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 269.1 g/mol. It is characterized by a pyrrolo-pyridine structure, which incorporates a bromine atom at the third position of the pyrrole ring. This compound is primarily used in research settings and is not intended for pharmaceutical or food applications. Its structure can be represented as follows:
This compound is known for its potential biological activities and serves as a valuable intermediate in organic synthesis.
Currently, there is no scientific literature available describing a specific mechanism of action for Br-Pyr-Et.
The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester typically involves bromination reactions. One common method includes the reaction of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate with N-bromosuccinimide in dichloromethane at room temperature for approximately 16 hours, yielding the brominated ester with a reported yield of 61% .
Another method involves the use of pyridinium tribromide under controlled conditions, where the starting material is heated in pyridine to facilitate the bromination reaction .
The synthesis methods for 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester are primarily based on bromination techniques. The following methods are notable:
Both methods emphasize the importance of controlling reaction conditions to optimize yield and purity.
3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester serves primarily as a research chemical. Its applications include:
Due to its unique structure, it may also find applications in developing new pharmaceuticals or agrochemicals.
Interaction studies involving 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester focus on its binding affinity and inhibitory effects on various biological targets. While detailed interaction studies specific to this compound are scarce, related compounds have shown significant interactions with enzymes such as cytochrome P450 isoforms, influencing drug metabolism and efficacy .
Several compounds share structural similarities with 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1234616-09-1 | 0.92 | Bromine at position 6 instead of 3 |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 952182-30-8 | 0.97 | Methyl group instead of ethyl |
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | 2091528-24-2 | 0.92 | Bromine at position 5 |
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1352492-16-0 | 0.89 | Methyl group at position 6 |
These compounds illustrate variations in substitution patterns that can influence their chemical reactivity and biological activity.